molecular formula C26H33NO5 B14795654 Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate

Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate

Cat. No.: B14795654
M. Wt: 439.5 g/mol
InChI Key: XYPFWXLJULUWCL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-phenylmethoxybenzaldehyde, and tert-butyl carbamate.

    Condensation Reaction: The first step involves a condensation reaction between ethyl acetoacetate and 4-phenylmethoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Amidation: The intermediate compound is then reacted with tert-butyl carbamate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester and amide functional groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate can be compared with similar compounds such as:

    Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate: This compound has a similar ester functional group but differs in the aromatic ring structure.

    Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate: This compound has a similar carbamate functional group but differs in the cyclohexyl ring structure.

    2-Methyl-2-propanol: This compound has a similar tert-butyl group but lacks the ester and aromatic functional groups.

The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate

InChI

InChI=1S/C26H33NO5/c1-6-30-24(28)19(2)16-22(27-25(29)32-26(3,4)5)17-20-12-14-23(15-13-20)31-18-21-10-8-7-9-11-21/h7-16,22H,6,17-18H2,1-5H3,(H,27,29)

InChI Key

XYPFWXLJULUWCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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